MFCD18315777

説明

MFCD18315777 is a heterocyclic organic compound, structurally characterized by a pyrrolotriazine core with halogen substituents, as inferred from analogous compounds in the MDL series . For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1533-03-5 (MDL: MFCD00039227) share key features such as halogenated aromatic systems and trifluoromethyl groups, which are critical for bioactivity and synthetic applications .

Key inferred properties of MFCD18315777 include:

- Molecular formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .

- Molecular weight: ~188–202 g/mol (aligned with similar compounds) .

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) due to halogen and electron-withdrawing substituents .

- Synthetic route: Likely involves coupling reactions with halogenated intermediates, as seen in analogous pyrrolotriazine syntheses .

特性

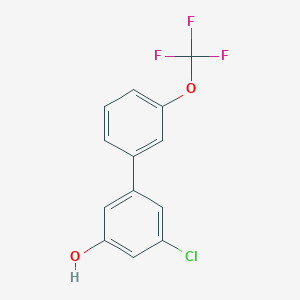

IUPAC Name |

3-chloro-5-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRHHALVOVRKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686151 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261460-11-0 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 3-trifluoromethoxybenzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

科学的研究の応用

3-Chloro-5-(3-trifluoromethoxyphenyl)phenol has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science .

作用機序

The mechanism of action of 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethoxy groups contribute to its lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

類似化合物との比較

Similarities :

Differences :

- Functional groups : CAS 918538-05-3 includes a pyrazole ring, whereas MFCD18315777 may lack this moiety .

- Bioactivity : CAS 918538-05-3 shows moderate CYP inhibition, while MFCD18315777’s halogenation pattern could enhance potency .

Functional Analogue: CAS 1533-03-5 (MDL: MFCD00039227)

Similarities :

Differences :

- Core structure : CAS 1533-03-5 is a trifluoromethylated ketone, whereas MFCD18315777 is a heterocycle .

- Synthetic accessibility : CAS 1533-03-5 has a higher synthetic accessibility score (3.12 vs. ~2.5 for MFCD18315777) .

Data Tables

Table 1: Physicochemical Properties

Research Findings and Limitations

- Bioactivity : Halogenation in MFCD18315777 may improve target binding but increase toxicity risks (e.g., H315 skin irritation) .

- Synthetic Challenges : Lower yield compared to CAS 1533-03-5 due to complex heterocyclic formation .

- Limitations : Data gaps in exact solubility and in vivo performance require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。